molecular formula C6H8N4 B1606441 3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile CAS No. 63680-91-1

3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile

Cat. No.: B1606441
CAS No.: 63680-91-1
M. Wt: 136.15 g/mol
InChI Key: OUKWXMBLFGLIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H8N4. It is a derivative of pyrazole, a five-membered ring containing two nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile typically involves a multicomponent reaction. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction can be catalyzed by various agents such as alumina–silica-supported manganese dioxide (MnO2) in water, which provides an eco-friendly and efficient route . The reaction is carried out at room temperature using sodium dodecyl benzene sulphonate as a surfactant.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the process. The choice of catalyst and reaction conditions is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor of various enzymes and receptors, such as p38 mitogen-activated protein kinase (MAPK) and cyclooxygenase (COX). These interactions can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile
  • 5-Amino-1-[6-(4-fluorophenoxy)-2-phenyl-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile

Uniqueness

3-Amino-5-ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar pyrazole derivatives .

Properties

IUPAC Name

3-amino-5-ethyl-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-2-5-4(3-7)6(8)10-9-5/h2H2,1H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKWXMBLFGLIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213079
Record name Pyrazole, 3-amino-4-cyano-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63680-91-1
Record name Pyrazole, 3-amino-4-cyano-5-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3-amino-4-cyano-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile
Reactant of Route 2
3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile
Reactant of Route 3
3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile
Reactant of Route 4
3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile
Reactant of Route 5
3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile
Reactant of Route 6
3-Amino-5-ethyl-1h-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.